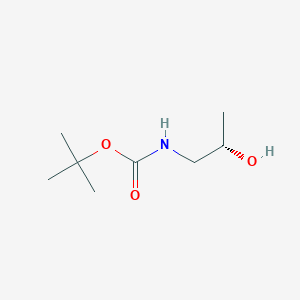

N-Boc-(S)-1-amino-2-propanol

Vue d'ensemble

Description

N-Boc-(S)-1-amino-2-propanol is a chiral compound widely used in organic synthesis. The term “N-Boc” refers to the N-tert-butoxycarbonyl group, which is a protective group for amines. This compound is particularly valuable in the synthesis of pharmaceuticals and peptides due to its ability to protect the amino group during various chemical reactions.

Applications De Recherche Scientifique

N-Boc-(S)-1-amino-2-propanol has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.

Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

Industry: this compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

Target of Action

N-Boc-(S)-1-amino-2-propanol, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules during chemical reactions . It forms a carbamate ester with the amine group, which is stable under a variety of reaction conditions . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection during organic synthesis . It reacts with the amine group to form a carbamate ester, which can be removed later under acidic conditions . This process is crucial in the synthesis of complex molecules where selective reactions are required .

Pharmacokinetics

It’s worth noting that the compound is stable under a variety of conditions, which is crucial for its role in protecting amine groups during reactions .

Result of Action

The result of the compound’s action is the protection of amine groups in biomolecules during chemical reactions . This allows for selective reactions on other parts of the molecule, enabling the synthesis of complex molecules without unwanted side reactions .

Action Environment

The action of this compound is influenced by the reaction conditions, including temperature, pH, and the presence of other reactants . For example, the compound is stable under basic and nucleophilic conditions, but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis .

Analyse Biochimique

Biochemical Properties

The primary role of N-Boc-(S)-1-amino-2-propanol in biochemical reactions is as a protecting group for amines during synthesis . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines in complex syntheses

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can then be removed under acidic conditions

Temporal Effects in Laboratory Settings

The Boc group is known to be stable under a variety of conditions, making it a reliable protecting group in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(S)-1-amino-2-propanol typically involves the protection of (S)-1-amino-2-propanol with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are mild, often performed at room temperature, and the product is obtained in high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in continuous flow reactors has been explored to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-Boc-(S)-1-amino-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: Formation of N-Boc-(S)-1-amino-2-propanone.

Reduction: Regeneration of this compound.

Substitution: Formation of N-Boc-(S)-1-amino-2-chloropropane or N-Boc-(S)-1-amino-2-bromopropane.

Comparaison Avec Des Composés Similaires

N-Boc-(S)-1-amino-2-propanol can be compared with other Boc-protected amino alcohols, such as:

- N-Boc-(S)-1-amino-3-propanol

- N-Boc-(S)-1-amino-2-butanol

- N-Boc-(S)-1-amino-2-ethanol

Uniqueness: this compound is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral pharmaceuticals .

Activité Biologique

N-Boc-(S)-1-amino-2-propanol is a chiral amino alcohol that has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 117.15 g/mol

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and solubility in organic solvents.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its structure allows it to participate in various biochemical reactions, influencing its potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound can be utilized in the synthesis of compounds with anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with metabolic pathways crucial for tumor growth .

2. Enzyme Interaction Studies

This compound has been investigated for its interaction with enzymes relevant to drug metabolism. The presence of the Boc group allows for selective modifications that can enhance binding affinity to target enzymes .

3. Neuroprotective Effects

Preliminary studies suggest that compounds derived from this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases . These findings highlight its role as a precursor for developing neuroprotective agents.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : Begin with 1-amino-2-propanol.

- Boc Protection : React 1-amino-2-propanol with Boc anhydride in an organic solvent (e.g., dichloromethane) to introduce the Boc protective group.

- Purification : Purify the product using column chromatography.

Case Study 1: Synthesis and Application in Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition Studies

A study focused on the interaction of this compound with specific enzymes involved in drug metabolism showed promising results. The compound was found to act as a competitive inhibitor, indicating its potential use in modulating drug interactions within the body .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Findings |

|---|---|---|

| This compound | Anticancer | Significant inhibition of cancer cell proliferation |

| This compound | Enzyme Interaction | Competitive inhibition observed |

| Derivatives | Neuroprotective | Potential protective effects against neuronal damage |

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167938-56-9 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.